![molecular formula C18H22N2O2S B2954626 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine CAS No. 478245-32-8](/img/structure/B2954626.png)
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine
Overview
Description
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial orientation in the molecule .
Mode of Action
The mode of action would depend on the specific target and how this compound interacts with it. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The presence of a pyrrolidine ring can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. Generally, the goal of such compounds is to modulate the activity of their target to achieve a therapeutic effect .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, including the pyrrolidine ring, can affect its sensitivity to these factors .
Biological Activity
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine, also known by its CAS number 478245-32-8, is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C18H22N2O2S
- Molar Mass : 330.44 g/mol
- IUPAC Name : 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-(1-pyrrolidinyl)pyridine
Biological Activity Overview
Research indicates that compounds within the pyridine class, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:
- Antidiabetic Activity
- Antimicrobial Activity
- Antitumor Activity
Antidiabetic Mechanism
A study investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. The results indicated a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity .
Antimicrobial Evaluation
In vitro evaluations of related compounds revealed that they possess excellent antimicrobial activity. For example, some derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 0.22 | Bactericidal |
Derivative B | 0.25 | Fungicidal |
Antitumor Studies
The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives was assessed through cytotoxicity assays against several cancer cell lines. Notably, one derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells .
Case Studies
- Case Study on Insulin Sensitivity
- Case Study on Antimicrobial Resistance
Scientific Research Applications
Biological Activities
Research indicates that pyridine derivatives, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine has been studied for its potential roles in antidiabetic, antimicrobial, and antitumor applications.
Antidiabetic Activity: Studies have investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. These studies revealed a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity.
Antimicrobial Activity: In vitro evaluations of related compounds have demonstrated excellent antimicrobial activity. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties.
Antitumor Studies: The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives has been assessed through cytotoxicity assays against several cancer cell lines. One derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells.
Data Tables
The following tables summarize key data regarding the antimicrobial activity of related compounds and the antitumor activity of pyrrolo[3,4-c]pyridine derivatives:
Antimicrobial Activity
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 0.22 | Bactericidal |
Derivative B | 0.25 | Fungicidal |
Antitumor Activity
Compound | IC50 (µM) | Cancer Cell Line | Toxicity to Cardiac Cells |
---|---|---|---|
Derivative X | 4.5–9.5 | Ovarian Cancer | Minimal |
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCWLVYOSMROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322359 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478245-32-8 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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